1-Phenylcyclobutylamine
Overview
Description
1-Phenylcyclobutylamine (PCBA) is a compound that has been identified as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines in the brain. The inactivation of MAO by PCBA involves attachment to the flavin cofactor, which is a part of the enzyme's active site . This compound represents the first in the cyclobutylamine class of MAO inactivators and provides evidence for a radical mechanism in MAO-catalyzed amine oxidations .
Synthesis Analysis
The synthesis of PCBA-related compounds has been explored in various studies. For instance, 1-ethynylcyclobutylamine, a compound related to PCBA, has been synthesized from cyclopropylacetylene and 6-chlorohex-1-yne with moderate yields . This demonstrates the feasibility of synthesizing cyclobutylamine derivatives, which could be applied to the synthesis of PCBA itself.
Molecular Structure Analysis
The molecular structure of PCBA-related compounds has been determined using techniques such as X-ray analysis. For example, the crystal structure of a derivative, 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole, has been solved, providing insights into the bond distances and angles that could be relevant for understanding the structure of PCBA .
Chemical Reactions Analysis
PCBA undergoes a series of chemical reactions when interacting with MAO. Initially, PCBA is oxidized to form 2-phenyl-1-pyrroline, which is then further metabolized to 3-benzoylpropanal and 3-benzoylpropionic acid . The proposed mechanism involves a one-electron oxidation of PCBA to an amine radical cation, followed by homolytic cyclobutane ring cleavage . This radical can then either cyclize to form the 2-phenylpyrrolinyl radical or attach to the flavin cofactor of MAO .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBA are inferred from its interactions and the products formed during its reactions with MAO. The formation of various metabolites indicates that PCBA is reactive and can undergo oxidative processes. The exact physical properties such as melting point, boiling point, and solubility of PCBA are not directly discussed in the provided papers, but these properties would be influenced by the compound's molecular structure and functional groups .
Scientific Research Applications
Monoamine Oxidase Inactivation
1-Phenylcyclobutylamine (PCBA) is both a substrate and an irreversible inactivator of monoamine oxidase (MAO), attaching to its flavin cofactor. This process involves a radical intermediate mechanism, making PCBA the first in the cyclobutylamine class of MAO inactivators. Such studies enhance understanding of MAO-catalyzed amine oxidations and offer insights into designing MAO inhibitors (Silverman & Zieske, 1986).
CNS Depressants and Anticonvulsants
Various 1-arylcyclohexylamines, including 1-phenylcyclohexylamine, have been synthesized for evaluation as central nervous system (CNS) depressants. These compounds have been tested for cataleptoid activity and antitonic extensor properties, contributing to research on potential therapeutics for CNS disorders (Maddox, Godefroi, & Parcell, 1965).
Synthesis and Analytical Characterization
The synthesis of 1-phenylcyclohexylamine and its analogues is crucial for neuropharmacological research. Analytical characterization, including mass spectrometry and nuclear magnetic resonance, is essential for understanding their properties and potential applications. Such studies support the development of new compounds with specific pharmacological profiles (Wallach et al., 2014).
Stereoselective Synthesis
A stereoselective approach to synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed. This method provides a pathway for creating specific isomers of 1-phenylcyclobutylamine, which could have distinct pharmacological effects (Shao & Ye, 2008).
Mechanism of MAO Inactivation
Further research on 1-phenylcyclopropylamine, a closely related compound, shows it as a mechanism-based inactivator of MAO, enhancing the understanding of how cyclopropylamine derivatives interact with MAO. This insight aids in comprehending the enzymatic inactivation pathways (Silverman & Zieske, 1985).
Flavin-Inactivator Adduct Formation
Studies have shown that 1-phenylcyclopropylamine forms a covalent adduct with the flavin cofactor of MAO, indicating a specific interaction mechanism. This research is pivotal in understanding the molecular interactions between MAO and its inhibitors (Mitchell et al., 2001).
Anticonvulsant Activities
Research on 1-phenylcyclohexylamine analogues has shown their potential as anticonvulsants. This is important for the development of new treatments for seizure disorders (Thurkauf et al., 1990).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAIRCFCMQFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169670 | |
Record name | 1-Phenylcyclobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutylamine | |
CAS RN |
17380-77-7 | |
Record name | 1-Phenylcyclobutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylcyclobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylcyclobutanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.